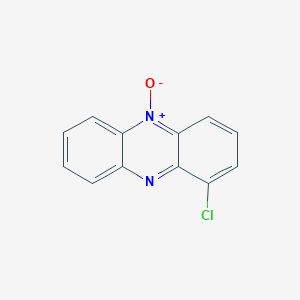

1-chlorophenazine 5-oxide

Description

Overview of Phenazine (B1670421) 5-Oxide Scaffold Research and its Relevance in Modern Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds that form a vast and diverse family of natural and synthetic molecules. The core structure, a dibenzopyrazine, is a fertile ground for chemical modification, leading to a wide array of biological activities and material properties. The introduction of an N-oxide functionality to the phenazine ring system, creating phenazine 5-oxides and 5,10-dioxides, significantly alters the electronic properties and reactivity of the scaffold. researchgate.netresearchgate.net This modification is not merely an academic curiosity; it is a key feature in many biologically active phenazines, including several natural products with antimicrobial and antitumor properties. researchgate.net

The N-oxide group acts as an electron-withdrawing group, influencing the electron density of the aromatic rings and enhancing the susceptibility of certain positions to nucleophilic attack. researchgate.netoup.com This has profound implications for organic synthesis, opening up avenues for the introduction of various functional groups that would be difficult to achieve with the parent phenazine. In the realm of chemical biology, the N-oxide moiety can be crucial for the molecule's mechanism of action, often participating in redox cycling and the generation of reactive oxygen species. researchgate.net

Historical Evolution of Research Pertaining to 1-Chlorophenazine (B12211828) 5-Oxide within Academic Frameworks

The exploration of halogenated phenazines and their N-oxides has historical roots in the broader investigation of phenazine chemistry. A significant method for the synthesis of such compounds has been the Wohl-Aue reaction, which has been utilized to prepare various chlorophenazine oxides. researchgate.netresearchgate.netacs.org Early research into the reactivity of chlorophenazines revealed the profound influence of the N-oxide group.

A key finding in the historical context of 1-chlorophenazine 5-oxide is the observation that the presence of the 5-oxide group significantly enhances the reactivity of the chlorine atom at the 1-position. oup.com While 1-chlorophenazine itself is considerably less reactive towards nucleophilic substitution compared to 2-chlorophenazine (B179647), the introduction of the N-oxide at the 5-position activates the C1-Cl bond. oup.com This enhanced lability is a cornerstone of its synthetic utility, allowing for the displacement of the chloro group with various nucleophiles. This reactivity has been demonstrated in reactions with piperidine, where this compound readily undergoes substitution. oup.com

Current Research Landscape and Knowledge Gaps Surrounding this compound

The current body of research specifically focused on this compound is relatively sparse compared to its di-N-oxide counterparts or other substituted phenazines. While its synthesis and the activation of its chlorine atom are established, a deep and comprehensive understanding of its potential in various applications remains an area ripe for investigation.

A significant knowledge gap exists in the detailed exploration of its biological activity profile. While there is a mention of its use as a disinfectant, extensive studies delineating its spectrum of activity, mechanism of action, and potential as a lead compound for drug discovery are not widely available in the public domain. asm.org

From an organic synthesis perspective, while its utility as a substrate for nucleophilic substitution is recognized, a systematic study exploring the full scope of its reactivity with a wide range of nucleophiles is not extensively documented. Such studies could unlock new synthetic routes to novel and potentially valuable 1-substituted phenazine derivatives. The development of more efficient and selective synthetic methods for its preparation also remains a relevant area for research. sci-hub.ru

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClN₂O | lookchem.com |

| CAS Number | 3224-56-4 | lookchem.com |

| Reactivity Note | The 5-oxide group enhances the reactivity of the chlorine atom. | oup.com |

Research Findings on the Reactivity of Chlorophenazines and their Oxides

| Compound | Observation | Significance | Reference |

| 1-Chlorophenazine | Considerably less reactive than 2-chlorophenazine in piperidination. | Highlights the positional influence on reactivity. | oup.com |

| This compound | The 5-oxide group enhances the reactivity of the chlorine. | Enables nucleophilic substitution at the 1-position. | oup.com |

| 2-Chlorophenazine | More reactive towards nucleophiles than 1-chlorophenazine. | Demonstrates inherent reactivity differences in the phenazine core. | oup.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-oxidophenazin-5-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15(11)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAZIVOEAPFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Chlorophenazine 5 Oxide and Its Advanced Precursors

Established Synthetic Routes to 1-Chlorophenazine (B12211828) 5-Oxide

The traditional synthesis of 1-chlorophenazine 5-oxide can be achieved either through a direct condensation and cyclization reaction or via a stepwise approach involving the initial formation of the phenazine (B1670421) core followed by subsequent functionalization.

Classical Multi-Step Synthesis Strategies for Phenazine 5-Oxides

One of the most fundamental and historically significant methods for the synthesis of phenazine derivatives is the Wohl-Aue reaction. sciencemadness.orgresearchgate.net This reaction typically involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. For the synthesis of a chlorophenazine oxide, this could involve the reaction of a chlorinated aniline with a nitrobenzene derivative or vice-versa. sciencemadness.org The reaction proceeds through a series of complex intermediates, including azoxybenzenes, and the conditions can be harsh, often leading to moderate yields and a mixture of products. sciencemadness.org The general scheme for the Wohl-Aue reaction is depicted below:

Scheme 1: General Representation of the Wohl-Aue Reaction

Another classical approach is the Beirut reaction, which offers a more direct, single-step synthesis to phenazine N,N'-dioxides from benzofuroxan (B160326) and an enolate or a related active methylene (B1212753) compound. While powerful for di-oxides, its application to mono-oxides like this compound is less direct.

A more controlled and widely applicable multi-step strategy involves the initial construction of the 1-chlorophenazine skeleton, followed by N-oxidation. An efficient modern synthesis of 1-chlorophenazines starts from the readily available 3,3,6,6-tetrachloro-1,2-cyclohexanedione. researchgate.netresearchgate.net This precursor undergoes electroreductive monodechlorination to yield 3,6,6-trichloro-2-hydroxy-2-cyclohexen-1-one. Reaction of this intermediate with a 1,2-phenylenediamine derivative leads to a tetrahydrophenazine, which is then aromatized to the corresponding 1-chlorophenazine. researchgate.net

Strategic Chlorination Approaches for this compound Formation

The introduction of a chlorine atom at the 1-position of the phenazine ring is a key step in the synthesis of the target molecule. Direct chlorination of phenazine itself can be achieved, but it often results in a mixture of mono- and di-chlorinated products, necessitating chromatographic separation. The regioselectivity of electrophilic halogenation on the phenazine nucleus is influenced by the electronic nature of existing substituents.

Alternatively, the chlorine atom can be introduced at an earlier stage of the synthesis, for instance, by using a chlorinated aniline or nitrobenzene in the Wohl-Aue reaction. sciencemadness.org For example, the reaction of o-chloroaniline with o-chloronitrobenzene has been used to prepare 1,6-dichlorophenazine. sciencemadness.org A similar strategy could theoretically be employed for 1-chlorophenazine derivatives.

The presence of an N-oxide group significantly influences the reactivity of the phenazine ring. The N-oxide group can activate the ring towards both nucleophilic and electrophilic substitution, particularly at the positions ortho and para to the N-oxide functionality. thieme-connect.de This electronic effect can be strategically utilized in the synthesis. For instance, it has been observed that the 5-oxide group in 1-chlorophenazine-5-oxide enhances the reactivity of the chlorine atom.

Oxidation Mechanisms in N-Oxide Formation for Phenazine Derivatives

The formation of the N-oxide is typically the final step in a multi-step synthesis of this compound, starting from 1-chlorophenazine. The N-oxidation of the tertiary nitrogen atoms in the phenazine ring is generally achieved using peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation due to its high reactivity and selectivity. researchgate.netmasterorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. Another common oxidizing agent is hydrogen peroxide in glacial acetic acid. rsc.org

The mechanism of N-oxidation by a peroxy acid involves the nucleophilic attack of the nitrogen atom on the electrophilic outer oxygen of the peroxy acid. This is a concerted process where the O-O bond of the peroxy acid is cleaved, and a new N-O bond is formed, with the concomitant transfer of a proton. The byproduct of this reaction is the corresponding carboxylic acid (e.g., m-chlorobenzoic acid from m-CPBA).

For an unsymmetrical substrate like 1-chlorophenazine, the oxidation can potentially lead to two different mono-N-oxides. The position of N-oxidation is governed by both steric and electronic factors. The chlorine atom at position 1 is electron-withdrawing and will decrease the nucleophilicity of the adjacent nitrogen atom (N-10). Conversely, the nitrogen at position 5 is sterically less hindered and electronically more favorable for attack, thus leading predominantly to the formation of this compound.

Novel and Optimized Synthetic Protocols for this compound

Recent advances in synthetic chemistry have focused on the development of more efficient, environmentally friendly, and catalytic methods for the synthesis of heterocyclic compounds, including phenazines and their N-oxides.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. encyclopedia.pub In the context of phenazine synthesis, several green approaches have been explored for the synthesis of the core structure, which could be adapted for this compound. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for reactions like the Wohl-Aue synthesis or condensation reactions. encyclopedia.pub

Solvent-free reactions: Performing reactions in the absence of a solvent, for example by grinding the reactants together (mechanochemistry), minimizes waste and can lead to cleaner reactions. encyclopedia.pubresearchgate.net

Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. researchgate.net Catalyst-free, one-pot, four-component domino reactions in water have been developed for the synthesis of complex phenazine derivatives. researchgate.net

While specific examples of these green methods applied directly to the synthesis of this compound are not extensively documented, the general success of these techniques for other phenazine derivatives suggests their potential applicability.

A summary of green chemistry approaches in phenazine synthesis is provided in the table below:

| Green Chemistry Approach | Description | Potential Application for this compound |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Faster Wohl-Aue or condensation reactions. |

| Ultrasonication | Use of ultrasound to enhance reaction rates. | Potentially applicable to condensation and cyclization steps. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by grinding. | Greener alternative for the Wohl-Aue reaction or precursor synthesis. |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Application in condensation and purification steps. |

| Biocatalysis | Use of enzymes or whole microorganisms for synthesis. | Biosynthetic routes to phenazine N-oxides have been explored and could be engineered. mdpi.com |

Catalytic and Metal-Mediated Syntheses of this compound

The use of catalysts can lead to more efficient and selective synthetic transformations. For phenazine synthesis, various metal-catalyzed cross-coupling reactions have been developed to construct the phenazine core. For instance, palladium-catalyzed reactions have been employed for C-N bond formation. researchgate.net

In the context of N-oxidation, while peroxy acids are effective, catalytic methods are being explored to reduce waste and improve safety. Transition metal complexes, such as those of molybdenum, have been shown to catalyze oxidation reactions, including the oxidation of nitrogen-containing heterocycles. researchgate.net Alumina has also been investigated as a catalytic surface for the formation of chlorinated aromatic compounds. cdu.edu.au

Furthermore, metal-free catalytic systems are gaining attention. For example, graphite (B72142) oxide has been used as a carbocatalyst for the synthesis of other nitrogen-containing heterocycles. While not yet applied to this compound, these catalytic systems represent a promising area for future research in developing more sustainable synthetic routes.

The table below outlines some catalytic approaches relevant to the synthesis of phenazine derivatives:

| Catalyst Type | Reaction | Potential Relevance |

| Palladium Complexes | C-N cross-coupling reactions. | Construction of the phenazine ring from precursors. researchgate.net |

| Copper Catalysts | Ullmann-type condensation reactions. | Formation of diarylamine intermediates for phenazine synthesis. |

| Molybdenum Complexes | Catalytic oxidation of nitrogen heterocycles. | Potential for catalytic N-oxidation of 1-chlorophenazine. researchgate.net |

| Graphite Oxide | Carbocatalysis for heterocycle synthesis. | A metal-free alternative for the synthesis of the phenazine core. |

Photochemical and Electrochemical Routes to this compound

The synthesis of phenazine structures, including their N-oxides, has increasingly utilized electrochemical and photochemical methods to promote greener and more controlled reaction conditions.

Electrochemical Synthesis: Electrochemical methods offer a powerful alternative to traditional chemical synthesis for producing chlorinated phenazines. A notable strategy involves the selective cathodic reduction of polychlorinated precursors. For instance, an efficient synthesis of 1-chlorophenazines has been developed using 3,3,6,6-tetrachloro-1,2-cyclohexanedione as a starting material. researchgate.net This process involves an electroreductive monodechlorination to produce an intermediate that can then react with 1,2-phenylenediamines to form 1,1,4-trichloro-1,2,3,4-tetrahydrophenazines. researchgate.net Subsequent aromatization yields the desired 1-chlorophenazine. researchgate.net While this method directly yields the phenazine, subsequent N-oxidation would be required to produce this compound.

Direct electrochemical oxidation is a viable route for generating N-oxide metabolites of related heterocyclic compounds like phenothiazines. nih.gov This process, which can be finely controlled by adjusting the current, allows for selective oxidation at the heteroatoms. nih.gov For example, the electrosynthesis of chlorpromazine-S-oxide (CPZ-SO) from chlorpromazine (B137089) (CPZ) was achieved with high selectivity using a constant current of 1.0 mA. nih.gov This suggests that a similar direct electrochemical N-oxidation of 1-chlorophenazine could be a feasible pathway to this compound, mimicking phase I metabolism processes. nih.gov The advantages of this approach include mild reaction conditions and the avoidance of harsh chemical oxidants. nih.gov

Photochemical Routes: Photochemical reactions provide another avenue for the construction of the phenazine core. Visible-light photooxidation has been employed for the selective C-N coupling of chlorinated anilines. rsc.org In one study, the photooxidation of 4-chlorobenzene-1,2-diamine (B165680) on a TiO₂ catalyst under visible light led to the formation of a chlorinated phenazine. rsc.org The mechanism involves the generation of radical cations and superoxide (B77818) species that drive the cyclization and subsequent aromatization. rsc.org The resulting chlorinated phenazine product can act as a sensitizer, enhancing the absorption of visible light and promoting further reaction. rsc.org This method highlights a potential pathway where a substituted o-phenylenediamine (B120857) could be photochemically cyclized to form the chlorinated phenazine ring system, which could then be oxidized to the N-oxide.

Reaction Kinetics and Mechanistic Elucidation of this compound Synthesis

Understanding the kinetics and mechanisms of formation is crucial for optimizing the synthesis of this compound. The classical method for synthesizing phenazine oxides is the Wohl-Aue reaction, which involves the condensation of an aromatic amine with a nitroarene in the presence of a base. researchgate.netthieme-connect.de

The mechanism of the Wohl-Aue reaction is complex, but it is understood to proceed through the formation of N-aryl-2-nitrosoaniline intermediates which then undergo cyclization. researchgate.net The reaction is often promoted by reagents like potassium carbonate. researchgate.net At lower temperatures, the reaction tends to favor the formation of phenazine N-oxides, while higher temperatures can lead to the deoxygenated phenazine. thieme-connect.denih.gov

Gas-phase studies have provided further mechanistic insight into the cyclization process. Upon protonation, the nitro group of a precursor like 4'-chloro-2-nitro-N-phenyl aniline becomes a potent electrophile. nih.gov This initiates an intramolecular electrophilic attack, leading to a cyclic intermediate. nih.gov This intermediate can then eliminate water to form the phenazine N-oxide. This gas-phase model supports the proposed electrophilic cyclization mechanism that occurs in condensed-phase syntheses like the Wohl-Aue reaction. nih.gov

The kinetics of phenazine formation can be influenced by various factors, including temperature and the electronic nature of the substituents. For instance, in the biocatalytic conversion of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine (B1496473) (2-OH-PHZ), temperature significantly affects the rate of conversion. plos.org While not a direct synthesis of this compound, this study demonstrates that the enzymatic hydroxylation of the phenazine ring is a temperature-dependent process, with optimal activity observed around 28°C. plos.org The subsequent decarboxylation of the intermediate, 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA), follows first-order reaction kinetics. plos.org These findings suggest that both enzymatic and non-enzymatic steps in phenazine modification have distinct kinetic profiles that must be considered for process optimization.

Derivatization and Functionalization Strategies of this compound

The presence of both a reactive chlorine atom and an N-oxide group makes this compound a versatile substrate for further chemical modification. The N-oxide group activates the phenazine ring system, particularly influencing the reactivity of the halogen substituent.

The halogen-activating effect of the N-oxide group has been shown to be primarily one of meta activation. researchgate.net However, the chlorine at the 1-position is also susceptible to nucleophilic substitution, activated by the adjacent N-oxide group. This allows for the introduction of various functional groups. For example, studies on related 2,7-dichlorophenazine-5-oxide have shown that one chlorine atom, presumably the one para to the N-oxide, is labile towards aqueous alcoholic alkali. researchgate.net This facilitates the synthesis of phenazinol derivatives. The reactivity of halogenophenazines and their N-oxides with reagents like sodium methyl sulfide (B99878) has been used to prepare methylthio- and bis(methylthio)phenazine derivatives in high yields. researchgate.net

A specific study on the reaction of substituted phenazine N-oxides with p-toluenesulfonyl chloride (tosyl chloride) included this compound as a substrate. researchgate.net This reaction can lead to the formation of tosylated derivatives or rearranged chloro-derivatives, providing a method for further functionalization, although yields can be poor. researchgate.net

The data in the table below summarizes representative derivatization reactions of chlorophenazine oxides, highlighting the versatility of these compounds as synthetic intermediates.

Table 1: Derivatization Reactions of Chlorophenazine Oxides

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2,7-Dichlorophenazine-5-oxide | Aqueous alcoholic alkali | Phenazinol derivative | researchgate.net |

| Halogenophenazine N-oxides | Sodium methyl sulfide | Methylthiophenazine derivatives | researchgate.net |

| This compound | p-Toluenesulfonyl chloride | Tosylated or chloro-derivatives | researchgate.net |

These derivatization strategies are crucial for synthesizing novel phenazine compounds with potentially enhanced biological or material properties. The ability to selectively modify the phenazine core, starting from this compound, opens up avenues for creating diverse chemical libraries for further research. scispace.comresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation of 1 Chlorophenazine 5 Oxide Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 1-Chlorophenazine (B12211828) 5-Oxide

NMR spectroscopy stands as a cornerstone technique for the elucidation of organic molecules by mapping the carbon-hydrogen framework.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of 1-chlorophenazine 5-oxide.

Correlated Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgmagritek.com For this compound, COSY spectra would reveal the connectivity of protons within the individual aromatic rings, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling). columbia.edu This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the complex aromatic region of the spectrum.

The expected NMR data, based on analogous phenazine (B1670421) structures, can be summarized as follows:

Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |

|---|---|---|---|

| H-2 | ~8.3 | ~125 | C-4, C-9a |

| H-3 | ~7.8 | ~130 | C-1, C-4a |

| H-4 | ~8.5 | ~118 | C-2, C-9a |

| H-6 | ~8.0 | ~132 | C-5a, C-8, C-10a |

| H-7 | ~7.9 | ~131 | C-5a, C-9 |

| H-8 | ~7.9 | ~129 | C-6, C-10a |

| H-9 | ~8.4 | ~130 | C-5a, C-7 |

| C-1 | - | ~135 | H-2, H-9 |

| C-4a | - | ~141 | H-3, H-6 |

| C-5a | - | ~140 | H-6, H-7 |

| C-9a | - | ~142 | H-2, H-4 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism (the existence of different crystalline forms) and the distinction between crystalline and amorphous states. nsf.govnih.gov Whereas crystalline solids possess long-range molecular order, leading to sharp, well-defined peaks in ssNMR spectra, amorphous forms lack this order and typically produce much broader signals. nsf.gov

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline packing arrangements would result in distinct ¹³C and ¹⁵N chemical shifts due to variations in the local electronic environments.

Characterize Amorphous Content: The presence of broad resonances underlying sharp crystalline peaks can be used to quantify the ratio of amorphous to crystalline material in a bulk sample. This is critical as the physical properties of amorphous materials often differ significantly from their crystalline counterparts. nsf.gov

Probe Intermolecular Contacts: Advanced ssNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can establish spatial proximities between atoms in adjacent molecules, revealing details about the molecular packing in the crystal lattice. mdpi.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the confident determination of a molecule's elemental formula, as every unique combination of atoms has a distinct exact mass. For this compound (C₁₂H₇ClN₂O), HRMS would be used to verify that the measured mass of the protonated molecule, [M+H]⁺, matches the calculated theoretical mass. nih.gov

Interactive Table 2: HRMS Data for Elemental Composition Verification of this compound.

| Ion Formula | Isotope | Calculated Exact Mass | Hypothetical Measured Mass | Mass Difference (ppm) |

|---|---|---|---|---|

| [C₁₂H₇³⁵ClN₂O+H]⁺ | ³⁵Cl | 231.0320 | 231.0318 | -0.87 |

The detection of this specific mass, along with the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl), provides definitive proof of the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation to produce a series of smaller product ions. nih.gov The resulting fragmentation pattern is a structural fingerprint of the molecule. For phenazine N-oxides, a characteristic primary fragmentation is the loss of the oxygen atom (a neutral loss of 16 Da). thieme-connect.deresearchgate.net

A plausible fragmentation pathway for this compound ([M+H]⁺ at m/z 231) would include:

Precursor Ion: [C₁₂H₇ClN₂O+H]⁺, m/z 231

Primary Fragmentation: Loss of an oxygen atom to form the 1-chlorophenazine radical cation, [C₁₂H₈ClN₂]⁺˙, at m/z 215.

Secondary Fragmentation: Subsequent losses, such as the elimination of HCN (27 Da) or a chlorine radical (35 Da), would further confirm the phenazine core and the presence of the halogen.

In non-clinical contexts, such as environmental analysis or synthesis byproduct profiling, LC-MS/MS is an invaluable tool. It could be used to identify and characterize related compounds, such as dechlorinated analogues or other isomers formed during a chemical process. researchgate.netacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the key vibrational modes would provide a unique spectral fingerprint:

N-O Stretch: The N-oxide functional group gives rise to a strong and characteristic stretching vibration, typically in the 1200-1300 cm⁻¹ region of the IR spectrum.

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The aromatic phenazine core will exhibit several complex stretching vibrations in the 1400-1650 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the 1000-1100 cm⁻¹ range for chloroaromatic compounds.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

The combination of IR and Raman spectroscopy provides complementary information, as some vibrational modes may be strong in one technique and weak or silent in the other. thieme-connect.de

Interactive Table 3: Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | Aromatic C=C, C=N | 1400 - 1650 |

| Stretching | N-O | 1200 - 1300 |

| Stretching | C-Cl | 1000 - 1100 |

Characteristic Vibrational Modes and Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to its unique structural features.

The phenazine core, a dibenzo-annulated pyrazine, possesses distinct aromatic C-H and C=C stretching vibrations. The C-H stretching vibrations in the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the fused aromatic system give rise to a set of bands, often complex, in the 1600-1400 cm⁻¹ range. thieme-connect.de The specific substitution pattern on the phenazine ring system influences the exact frequencies and intensities of these bands.

A crucial functional group in this compound is the N-oxide moiety. The N-O stretching vibration is a key diagnostic peak and typically appears in the 1300-1200 cm⁻¹ region. This band's position can be influenced by the electronic effects of other substituents on the phenazine ring. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected to absorb in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position would be dependent on the substitution pattern on the aromatic ring.

Theoretical calculations, such as those using density functional theory (DFT), can be employed to compute the vibrational frequencies of this compound. researchgate.net Comparing the theoretically predicted spectrum with the experimental IR spectrum aids in the precise assignment of the observed vibrational modes.

Table 1: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| N-O (N-oxide) | Stretching | 1300 - 1200 |

| C-Cl | Stretching | 800 - 600 |

Note: The exact wavenumbers are dependent on the molecular environment and measurement conditions.

Surface-Enhanced Raman Scattering (SERS) for Detection and Analysis of this compound

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can provide detailed vibrational information about molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. clinmedjournals.org This technique offers enhancement factors that can be as high as 10⁷ to 10¹⁵, enabling the detection of molecules at extremely low concentrations. clinmedjournals.org For this compound, SERS can be a valuable tool for both detection and structural analysis.

The SERS spectrum of this compound would be dominated by vibrations of the phenazine ring system, as these groups are likely to be in close proximity to the metal surface. The interaction of the nitrogen atoms in the phenazine ring and the N-oxide group with the metal surface can lead to significant enhancements of their corresponding vibrational modes. bohrium.comnih.gov The orientation of the molecule on the SERS substrate will influence which vibrational modes are enhanced.

The high sensitivity of SERS makes it particularly useful for trace analysis, which could be relevant in various applications. csic.esmdpi.com For instance, phenazine derivatives are produced by certain bacteria, and SERS has been explored for their detection in biological samples. mdpi.com The technique's ability to provide a molecular fingerprint allows for specific identification even in complex matrices. mdpi.com The development of stable and reproducible SERS substrates is crucial for quantitative applications. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy of this compound

UV-Visible spectroscopy probes the electronic transitions within a molecule. msu.edu The phenazine ring system is a chromophore, meaning it absorbs light in the UV-visible region. The UV-Vis spectrum of phenazine itself shows several absorption bands. thieme-connect.de The introduction of a chlorine atom and an N-oxide group to the phenazine core in this compound will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The electronic spectrum is characterized by π → π* and n → π* transitions. The π → π* transitions, which are typically intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. msu.edu The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen atoms) to antibonding π* orbitals. msu.edu The presence of the N-oxide group can introduce additional electronic transitions and further modify the existing ones. The chlorine atom, as a substituent, will also influence the electronic structure and thus the absorption spectrum.

Analysis of the UV-Vis spectrum provides valuable information about the conjugated π-system of the molecule. The specific wavelengths of maximum absorption are characteristic of the chromophore and can be used for quantitative analysis. nih.gov

Upon absorption of light, a molecule is promoted to an excited electronic state. The study of the subsequent de-excitation processes constitutes the investigation of its photophysical properties. These processes include fluorescence, phosphorescence, and non-radiative decay.

The excited state dynamics of phenazine derivatives can be complex. nih.gov After excitation to a singlet excited state (S₁), the molecule can return to the ground state (S₀) via several pathways. Radiative decay from S₁ to S₀ results in fluorescence. Alternatively, the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). nih.gov From the triplet state, it can return to the ground state via phosphorescence (radiative) or non-radiative decay.

Techniques such as time-resolved fluorescence and transient absorption spectroscopy can be used to study the lifetimes of the singlet and triplet excited states and to identify transient species formed upon excitation. researchgate.net The photophysical properties of this compound, including its fluorescence quantum yield and excited-state lifetimes, are influenced by the chlorine substituent and the N-oxide group, which can affect the rates of radiative and non-radiative processes.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions in this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the molecule, as well as bond lengths, bond angles, and torsional angles. uwaterloo.ca This technique provides an unambiguous determination of the absolute structure of this compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon. nih.gov Different polymorphs of a compound can have distinct physical properties. Single-crystal X-ray diffraction is the primary technique used to identify and characterize different polymorphic forms. nih.gov If this compound exhibits polymorphism, each form would have a unique crystal structure that can be determined by this method.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Phase Identification of this compound

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. ucmerced.edu It is particularly valuable for the characterization of polycrystalline solids like this compound. The method relies on the scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. wikipedia.org Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for identification. ucmerced.edu

For this compound, PXRD is instrumental in determining the bulk purity of a synthesized batch. The presence of any crystalline impurities or different polymorphic forms would result in additional peaks in the diffraction pattern. By comparing the obtained pattern with a reference pattern of pure this compound, one can rapidly assess the phase purity of the bulk material. wikipedia.org

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle, 2θ. wikipedia.org The positions and intensities of the diffraction peaks are determined by the crystal's lattice parameters according to Bragg's Law.

A typical PXRD analysis of a new batch of this compound would involve:

Sample Preparation: A small amount of the compound is finely ground to ensure random orientation of the crystallites. ucmerced.edu

Data Acquisition: The sample is analyzed using a diffractometer, scanning over a specific range of 2θ angles (e.g., 5° to 50°).

Phase Identification: The resulting diffractogram is compared against a standard reference pattern from a database or a previously characterized pure sample. ucmerced.edu The unique set of d-spacings (interplanar distances) and relative intensities confirms the identity of the crystalline phase.

Purity Assessment: The absence of peaks corresponding to known starting materials, by-products, or other polymorphs indicates high bulk purity. Quantitative analysis can be performed to determine the percentage of different crystalline phases in a mixture.

Below is a representative table of PXRD data that could be expected for a pure sample of this compound.

Table 1: Representative Powder X-ray Diffraction Data for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 85 |

| 12.8 | 6.91 | 40 |

| 17.1 | 5.18 | 100 |

| 24.5 | 3.63 | 75 |

| 25.7 | 3.46 | 90 |

Advanced Chromatographic Separations for Purity Profiling and Impurity Analysis of this compound

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For a pharmaceutical-grade compound like this compound, high-resolution chromatographic methods are required to create a detailed purity profile and analyze for trace-level impurities that may not be detectable by bulk methods like PXRD.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds. ijrpr.com Developing a robust HPLC method for this compound is critical for quality control. The process involves optimizing various parameters to achieve efficient separation from potential impurities, such as synthetic precursors, isomers, and degradation products.

A typical reversed-phase HPLC method would be developed. researchgate.net Separation would likely be achieved on a C18 column, which is effective for separating moderately polar to non-polar compounds. researchgate.netiomcworld.org

Method Development would focus on:

Column Selection: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a primary choice. iomcworld.org

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) would be tested to achieve the best separation. ijrpr.comresearchgate.net

Detection Wavelength: The UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Flow Rate and Temperature: The flow rate would be optimized (e.g., 1.0 mL/min) to balance analysis time and separation efficiency, while column temperature might be controlled (e.g., at 30°C) to ensure reproducibility. researchgate.netiomcworld.org

Method Validation would be performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. nih.gov Key validation parameters include:

Specificity: The ability to resolve this compound from any impurities and degradation products.

Linearity: Demonstrating a direct proportional relationship between detector response and concentration over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Representative HPLC Method Validation Parameters for this compound

| Validation Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | < 1.0% |

| - Intermediate Precision | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Contaminants Associated with this compound

While HPLC is ideal for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile contaminants. longdom.org These contaminants can include residual solvents from the synthesis and purification process or volatile by-products.

In a GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. longdom.org

For this compound, a headspace GC-MS method could be employed to analyze for residual solvents without injecting the non-volatile active compound onto the GC column. This involves heating the sample in a sealed vial and analyzing the vapor phase.

Potential volatile contaminants could include:

Chlorinated Solvents: Such as dichloromethane (B109758) or chloroform (B151607), which might be used in the synthesis.

Aromatic Hydrocarbons: Like toluene (B28343) or xylene, common reaction solvents.

Alcohols: Methanol or ethanol (B145695), often used for recrystallization.

Volatile Precursors: Unreacted starting materials that are sufficiently volatile.

The identification of these impurities is achieved by comparing their retention times and mass spectra with those of known reference standards or with entries in a spectral library like the NIST database.

Table 3: Potential Volatile Impurities in this compound and their GC-MS Signatures

| Potential Impurity | Common Use | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Dichloromethane | Solvent | 3.5 | 84, 86, 49, 51 |

| Toluene | Solvent | 7.2 | 91, 92, 65 |

| Ethanol | Recrystallization | 2.8 | 45, 31, 29 |

Theoretical and Computational Investigations of 1 Chlorophenazine 5 Oxide at the Molecular Level

Quantum Chemical Calculations for Electronic Structure and Reactivity of 1-Chlorophenazine (B12211828) 5-Oxide

Quantum chemical calculations are a cornerstone for elucidating the fundamental electronic characteristics and predicting the chemical behavior of 1-chlorophenazine 5-oxide. These methods model the molecule at the subatomic level, offering a detailed picture of its properties.

Density Functional Theory (DFT) Studies on Geometric Optimization and Energetics of this compound

Density Functional Theory (DFT) is a robust computational method widely used to predict the molecular structure and energetics of phenazine (B1670421) derivatives. mdpi.comnih.govrsc.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometric optimization. ijesit.com

This optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The presence of the electron-withdrawing chlorine atom at the C1 position and the polar N-oxide group at the N5 position introduces asymmetry and influences the planarity of the phenazine core. The N-O bond of the oxide group and the C-Cl bond are of particular interest as they significantly impact the molecule's electronic distribution and reactivity.

Energetic properties, such as the total energy, standard enthalpy of formation (ΔfH°), and standard Gibbs free energy of formation (ΔfG°), are also calculated. These values are critical for assessing the thermodynamic stability of the molecule. Isodesmic reactions, a computational strategy where bond types are conserved between reactants and products, are often designed to enhance the accuracy of these calculated formation energies. rsc.org

Illustrative Optimized Geometric Parameters for this compound

This table presents hypothetical yet realistic data that would be expected from DFT calculations, illustrating the precision of this theoretical method.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C1-Cl | 1.74 Å |

| N5-O | 1.28 Å | |

| C4a-N5 | 1.37 Å | |

| N5-C5a | 1.38 Å | |

| C1-C2 | 1.39 Å | |

| N10-C9a | 1.33 Å | |

| Bond Angle | C2-C1-Cl | 119.5° |

| C4a-N5-O | 118.0° | |

| C5a-N5-O | 117.5° | |

| C4a-N5-C5a | 124.5° | |

| Dihedral Angle | Cl-C1-C2-C3 | 179.8° |

| O-N5-C5a-C6 | 179.5° |

Ab Initio and Semi-Empirical Methods for Electronic Properties of this compound

Beyond DFT, other quantum chemical methods contribute to a comprehensive understanding of this compound. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit less accurate, description of the electronic structure and are often used as a starting point for more advanced calculations. ijesit.com

Semi-empirical methods, on the other hand, offer a computationally faster alternative for large molecular systems by incorporating experimental parameters. researchgate.net These methods are suitable for initial screenings of molecular properties before applying more computationally intensive techniques like DFT or ab initio calculations. Both approaches are valuable for calculating electronic properties such as the molecular orbital energies and the distribution of electron density, which are essential for predicting reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity of a molecule. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). samipubco.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. kg.ac.rs A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-withdrawing nature of both the chlorine atom and the N-oxide group is expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires electrons (ω = χ² / 2η).

Illustrative FMO Energies and Global Reactivity Descriptors for this compound

This table contains representative values for FMO analysis, demonstrating the type of data generated from quantum chemical calculations.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.85 |

| LUMO Energy | ELUMO | -2.95 |

| HOMO-LUMO Gap | ΔE | 3.90 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 2.95 |

| Electronegativity | χ | 4.90 |

| Chemical Hardness | η | 1.95 |

| Global Softness | S | 0.256 |

| Electrophilicity Index | ω | 6.15 |

Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org This technique is invaluable for studying how this compound behaves in a solution, which is crucial for understanding its interactions in a biological or chemical system. nih.govplos.org

Conformational Landscape and Dynamic Behavior of this compound in Solution

MD simulations can explore the conformational landscape of this compound in different solvents, such as water or ethanol (B145695). Given the rigid, fused-ring structure of the phenazine core, significant conformational changes are not expected. However, the simulations can reveal subtle dynamic behaviors, such as minor ring puckering and vibrations.

A key analysis in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions over time relative to a reference structure. A stable RMSD value over the course of a simulation (e.g., 100 nanoseconds) indicates that the molecule maintains a stable conformation in the solvent environment. This stability is a prerequisite for predictable molecular interactions. rsc.org

Interactions of this compound with Solvent Molecules

MD simulations excel at characterizing the non-covalent interactions between a solute and the surrounding solvent molecules. For this compound, the polar N-oxide group is a primary site for hydrogen bonding with protic solvents like water. The chlorine atom can also participate in weaker halogen bonding and dipole-dipole interactions.

The primary tool for analyzing these interactions is the Radial Distribution Function (RDF). The RDF, g(r), describes how the density of solvent atoms varies as a function of distance from a specific atom on the solute. Sharp peaks in the RDF at short distances indicate strong, well-ordered interactions, such as hydrogen bonds between the oxygen of the N-oxide group and the hydrogen atoms of water molecules. Analyzing RDFs for different atoms of this compound provides a detailed map of the solvation shell and the specific nature of solute-solvent interactions that govern its solubility and reactivity in solution. researchgate.net

Computational Modeling of this compound's Interactions with Biological Macromolecules (e.g., DNA, Proteins, Enzymes)

Computational modeling serves as a powerful tool to elucidate the interactions between small molecules like this compound and biological macromolecules. These in silico methods provide insights into binding modes, affinities, and the structural basis of biological activity, guiding further experimental studies.

Molecular Docking Studies for Ligand-Receptor Binding Prediction of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. mdpi.comnih.gov This method is instrumental in predicting the binding affinity and interaction patterns at the molecular level.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the available literature, general principles of phenazine interactions with biological targets can be inferred. Phenazine derivatives are known to interact with DNA, with proposed mechanisms including intercalation and groove binding. researchgate.net For instance, studies on bis(phenazine-1-carboxamides) have shown their ability to bind to DNA. acs.org

Molecular docking simulations for similar heterocyclic compounds have been successfully employed to understand their interactions with DNA. researchgate.net For example, in silico studies of 2H-benzo[b] researchgate.netresearchgate.netoxazines with calf thymus DNA (ct-DNA) have revealed minor groove binding as a plausible interaction mode. researchgate.net Such studies typically involve calculating the binding energy and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. biorxiv.org The general workflow for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the macromolecular target, followed by computational sampling of possible binding poses and scoring to rank them. mdpi.com

A hypothetical molecular docking study of this compound with a DNA duplex could yield data similar to that presented in the table below, which is based on typical outputs from such simulations.

Table 1: Hypothetical Molecular Docking Results of this compound with B-DNA

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -6.5 to -8.5 |

| Inhibition Constant (Ki) (µM) | 10 to 50 |

| Interacting Residues | DG12, DC11, DA13 |

| Interaction Types | Hydrogen Bond, Pi-Alkyl, Van der Waals |

| Binding Mode | Minor Groove Binding |

Note: This data is illustrative and based on typical values observed for similar small molecules binding to DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govchemmethod.com These models are used to predict the activity of new compounds and to understand which structural features are important for their biological effects. nih.gov

QSAR studies have been applied to various classes of compounds, including phenazine derivatives, to correlate their structural properties with activities like anticancer or antimicrobial effects. nih.govmdpi.comresearchgate.net For a series of this compound derivatives, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov

The next step involves using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, to build an equation that links these descriptors to the observed biological activity (e.g., IC50 values). chemmethod.comnih.gov The predictive power of the resulting QSAR model is then validated using internal and external sets of compounds. nih.govmdpi.com

For instance, a QSAR study on substituted phenols and vitamin E derivatives showed that parameters like the heat of formation, HOMO/LUMO energies, and the number of hydroxyl groups could be used to estimate their antioxidant activities. nih.gov Similarly, a QSAR model for this compound derivatives could reveal the importance of the chlorine substitution pattern, the position of the N-oxide, and other electronic and steric factors in determining their biological activity.

Table 2: Example of Descriptors Used in QSAR Modeling for Phenazine Derivatives

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Relates to reactivity and interaction with biological targets. nih.gov |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences how the molecule fits into a binding site. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and shape. |

| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |

This table provides a general overview of descriptor types commonly used in QSAR studies.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. researchgate.netruc.dk These theoretical calculations provide valuable information for structure elucidation and interpretation of experimental spectra.

The prediction of NMR chemical shifts has seen significant advancements with the use of DFT and machine learning (ML) algorithms. nih.govarxiv.orgfrontiersin.org For a molecule like this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions can be high, with mean absolute errors (MAEs) often less than 0.2-0.3 ppm for ¹H shifts and around 2-4 ppm for ¹³C shifts when compared to experimental data. arxiv.org Machine learning models, trained on large datasets of experimental spectra, can further improve the accuracy of these predictions. nih.govfrontiersin.org

Similarly, computational methods can predict IR spectra by calculating the vibrational frequencies of the molecule. These predicted frequencies can then be compared with experimental IR data to assign specific vibrational modes to the observed absorption bands. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT) | Difference (ppm) |

|---|---|---|---|

| C-1 | 125.0 | 126.2 | -1.2 |

| C-2 | 129.5 | 130.1 | -0.6 |

| C-3 | 128.8 | 129.5 | -0.7 |

| C-4 | 135.2 | 136.0 | -0.8 |

| C-4a | 142.1 | 142.9 | -0.8 |

| C-5a | 140.3 | 141.0 | -0.7 |

| C-6 | 130.5 | 131.3 | -0.8 |

| C-7 | 131.2 | 132.0 | -0.8 |

| C-8 | 129.8 | 130.5 | -0.7 |

| C-9 | 124.3 | 125.1 | -0.8 |

| C-9a | 141.5 | 142.3 | -0.8 |

| C-10a | 138.9 | 139.7 | -0.8 |

Note: This data is illustrative. The accuracy of predictions depends on the level of theory and basis set used. researchgate.netarxiv.org

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the reaction pathways of chemical transformations involving this compound. This involves calculating the potential energy surface of a reaction to identify the structures of reactants, products, intermediates, and transition states.

For example, the Wohl-Aue reaction, which can be used to synthesize chlorophenazine oxides, involves several mechanistic possibilities that could be investigated computationally. researchgate.net These might include intramolecular nucleophilic attack or rearrangement steps. researchgate.net Theoretical calculations can help to determine the most likely reaction mechanism by comparing the activation energies of different pathways.

Transition state analysis is a key component of reaction pathway modeling. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction step can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation.

A recent computational study on the photooxidation of o-chloroaniline to form a chlorinated phenazine derivative demonstrated the use of DFT to model the reaction pathway. rsc.org The study calculated the Gibbs free energy changes for each step of the proposed mechanism, including oxidation, dehydrogenation, and cyclization, to identify the most energetically favorable route. rsc.org Similar computational approaches could be applied to study the synthesis or degradation pathways of this compound.

Table 4: Illustrative Data from a Reaction Pathway Calculation

| Reaction Step | Reactant(s) | Product(s) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Step 1: Oxidation | Substrate + Oxidant | Oxidized Intermediate | -10.5 | 15.2 |

| Step 2: Cyclization | Oxidized Intermediate | Cyclized Intermediate | -5.2 | 8.7 |

| Step 3: Aromatization | Cyclized Intermediate | This compound | -20.1 | 5.4 |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway modeling. rsc.org

Mechanistic Insights into this compound Remain Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed mechanistic studies focusing specifically on the chemical compound this compound in biological systems are not publicly available. While research exists on the synthesis, chemical reactivity, and general biological effects of the broader classes of chlorophenazines and phenazine N-oxides, specific data on the molecular interactions and cellular effects of the 1-chloro-5-oxide derivative is conspicuously absent.

The initial objective was to construct a detailed article outlining the mechanistic studies of this compound, covering its molecular target interactions, cellular pathway analysis, and stress responses. However, the foundational experimental data required to populate such an article, including in vitro enzymatic assays, nucleic acid binding studies, and analyses of cellular uptake and signaling modulation, could not be located for this specific compound.

General information on related compounds suggests that the phenazine core structure is biologically active. For instance, various phenazine derivatives are known for their antimicrobial, antifungal, and, in some cases, herbicidal or anticancer properties. researchgate.netontosight.aithieme-connect.de The addition of a chlorine atom and an N-oxide group is known to modulate the electronic properties and reactivity of the phenazine ring, which can, in turn, influence its biological activity. researchgate.netresearchgate.net For example, the N-oxide group can activate the phenazine ring towards nucleophilic substitution. researchgate.netresearchgate.net

However, the scientific community has yet to publish specific investigations into how this compound interacts with biological macromolecules or the precise pathways it may affect within a cell. There are no available studies detailing its potential as an enzyme inhibitor, its mode of binding to DNA or RNA, or the mechanisms by which it might enter and be expelled from cells. Furthermore, research on how cells respond to the presence of this compound, including any modulation of apoptosis, redox signaling, or protein expression, has not been reported in the available literature.

While the synthesis of this compound and other chlorophenazine oxides has been described, these studies focus on chemical reactions and yields rather than biological mechanisms. researchgate.netresearchgate.net

Mechanistic Studies of 1 Chlorophenazine 5 Oxide in Model Biological Systems and Cellular Environments

Investigations into Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms Induced by 1-Chlorophenazine (B12211828) 5-Oxide

Phenazine (B1670421) compounds, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, are known for their redox activity, which can lead to the generation of reactive oxygen species (ROS). This activity gives the producing organisms an advantage over other microorganisms. researchgate.net The tricyclic ring system of phenazines facilitates redox processes that can be used for the oxidation of NADH or for generating ROS. researchgate.net Phenazine N-oxides, in particular, are considered valuable as starting points for developing agents that can selectively induce apoptotic cell death, especially in low oxygen environments. researchgate.net The biological activity of some phenazine oxides, such as iodinin, is proposed to involve the production of ROS. researchgate.net

While direct studies on 1-chlorophenazine 5-oxide are limited, research on similar phenazine derivatives provides insights into potential mechanisms. For instance, 1-hydroxyphenazine (B607933) (1-HP), a virulence factor from Pseudomonas aeruginosa, has been shown to mediate the production of superoxide (B77818) radicals under physiological conditions, both in the presence of NADPH alone and with the enzyme NADPH:cytochrome P450 reductase. nih.gov Experiments using profluorescent ROS probes in murine macrophage RAW264.7 cells have provided evidence that 1-HP leads to the generation of intracellular oxidants. nih.gov This suggests that the generation of ROS may be a contributing factor to the virulence properties of 1-HP. nih.gov

The generation of ROS can induce oxidative stress, a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify the reactive intermediates or repair the resulting damage. nih.gov Oxidative stress can lead to various cellular responses, including the activation of signaling pathways and, in some cases, cell death. nih.govresearchgate.net In the context of airway diseases, for example, increased levels of oxidative stress are known to reduce antioxidant defenses and promote inflammation. nih.gov The production of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can be mediated by enzymes like NADPH oxidases. nih.gov

It is plausible that this compound, like other phenazine compounds, participates in redox cycling, leading to the formation of ROS and subsequent oxidative stress in biological systems. The N-oxide functional group could play a significant role in its redox potential and ability to interact with cellular reductants like NADPH, thereby initiating the electron transfer processes that generate superoxide from molecular oxygen. However, specific experimental data on ROS generation and oxidative stress mechanisms directly induced by this compound are not extensively available in the reviewed literature.

Table 1: Phenazine Derivatives and their Studied Effects on ROS Generation

| Phenazine Derivative | Model System | Observed Effect | Reference |

| Phenazines (general) | Bacteria | Generation of reactive oxygen species (ROS) for competitive advantage. | researchgate.net |

| Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Not specified | Proposed action mode involves the production of ROS. | researchgate.net |

| 1-Hydroxyphenazine (1-HP) | Supercoiled plasmid DNA, Murine macrophage RAW264.7 cells | Mediated production of superoxide radical; generation of intracellular oxidants. | nih.gov |

Metabolic Transformations of this compound in Model Organisms and Cell-Free Systems (excluding human metabolism)

Information regarding the specific metabolic transformations of this compound in non-human model organisms and cell-free systems is not detailed in the available search results. However, general principles of phenazine metabolism and the utility of cell-free systems can provide a framework for potential metabolic pathways.

Phenazine compounds can undergo various transformations in biological systems. For instance, the Wohl-Aue reaction has been used to synthesize chlorophenazine oxides, which can be reduced to the corresponding chlorophenazines using hot aniline (B41778). acs.orgresearchgate.net This suggests that reduction of the N-oxide group is a potential metabolic reaction.

Cell-free systems have emerged as powerful tools for studying and engineering metabolic pathways. nih.govosti.gov These systems, which can be prepared from crude cell extracts or composed of purified components, allow for the study of biochemical pathways in a controlled environment, free from the complexities of cellular growth and evolution. nih.gov They have been particularly useful for prototyping enzyme variants, optimizing enzyme ratios, and even constructing new-to-nature reaction networks. nih.govmdpi.com

Cell-free systems derived from various organisms, including E. coli and the industrially relevant anaerobe Clostridium autoethanogenum, have been developed. nih.govnih.gov These platforms can be used to prototype gene expression and map metabolic pathways. nih.gov For example, cell-free systems can replicate central carbon metabolism to supply energy in the form of ATP. mdpi.com The open nature of cell-free systems allows for the direct addition of substrates and cofactors, facilitating the study of specific enzymatic reactions. osti.gov

Given these capabilities, a cell-free system could be engineered to investigate the metabolic fate of this compound. By introducing the compound into a cell extract from a model organism (e.g., a bacterium known to produce or degrade phenazines), one could identify potential metabolites. Key enzymatic reactions that might be involved include:

Reduction: The N-oxide group could be reduced to the corresponding phenazine.

Dechlorination: The chlorine atom could be removed, although this may be less likely depending on the enzymatic machinery present.

Hydroxylation: Addition of hydroxyl groups to the phenazine ring.

Conjugation: Attachment of small molecules like sugars or amino acids.

The use of analytical techniques such as mass spectrometry and NMR spectroscopy would be crucial for identifying the resulting metabolic products. While specific data for this compound is lacking, the methodology for its investigation in model systems is well-established.

Table 2: Potential Metabolic Transformations of Phenazines in Biological Systems

| Transformation | Description | Potential Enzymes |

| N-oxide Reduction | Removal of the oxygen atom from the N-oxide group. | Reductases |

| Dehalogenation | Removal of a halogen atom from the aromatic ring. | Dehalogenases |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Monooxygenases, Dioxygenases |

| Conjugation | Attachment of polar molecules to increase water solubility. | Transferases (e.g., Glucosyltransferases) |

Membrane Interaction Studies: Effects of this compound on Lipid Bilayers and Membrane Permeability

Direct experimental studies on the interaction of this compound with lipid bilayers and its effect on membrane permeability are not extensively documented in the provided search results. However, the behavior of other small, amphipathic molecules with cell membranes can offer valuable insights. The passive transport of xenobiotics across cell membranes is a critical factor in their biological activity, and this process is largely governed by their interaction with the lipid bilayer. nih.gov

Studies on compounds like chlorpromazine (B137089) (CPZ), a cationic amphiphile, have shown that both electrostatic and hydrophobic forces drive their partitioning into lipid membranes. nih.gov The presence of negatively charged lipids in a bilayer can increase the amount of a positively charged molecule that associates with the membrane. nih.gov Cholesterol is another key component of many biological membranes that can significantly influence these interactions, often decreasing the affinity of compounds for the bilayer. nih.gov

The structure of this compound, with its heterocyclic aromatic core and polar N-oxide group, suggests it may have amphipathic properties that facilitate its interaction with lipid membranes. The phenazine ring system is hydrophobic, while the N-oxide group and the chlorine atom introduce polarity. This could allow the molecule to insert into the lipid bilayer, potentially altering its physical properties.

Alterations in membrane properties can lead to changes in membrane permeability. Some phenazine derivatives have been shown to increase membrane permeability, which can contribute to their biological effects. researchgate.net The mechanism often involves the disruption of the ordered lipid packing, leading to increased fluidity or the formation of transient pores.

To investigate the effects of this compound on lipid bilayers, a variety of biophysical techniques could be employed. These include:

Isothermal Titration Calorimetry (ITC): To measure the thermodynamics of the interaction, including the partition coefficient and enthalpy changes. nih.gov

Atomic Force Microscopy (AFM): To visualize the effects of the compound on the structure and phase behavior of model lipid bilayers. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): To probe changes in the conformation and orientation of lipid acyl chains upon interaction with the compound. nih.gov

Permeability Assays: Using model membrane systems like liposomes or supported lipid bilayers to directly measure the flux of the compound or other marker molecules across the membrane.

Without direct experimental data, the specific effects of this compound on membrane structure and permeability remain speculative but are likely to be influenced by its amphipathic character.

Table 3: Techniques for Studying Compound-Membrane Interactions

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (partition coefficient, enthalpy, entropy). |

| Atomic Force Microscopy (AFM) | Visualization of membrane structure, phase separation, and drug-induced changes. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Information on lipid conformation and orientation. |

| Permeability Assays | Quantification of the rate of transport across a lipid bilayer. |

Synthesis and Structure Activity Relationship Sar Methodologies for 1 Chlorophenazine 5 Oxide Derivatives and Analogues

Systematic Synthesis of Structural Analogs of 1-Chlorophenazine (B12211828) 5-Oxide